N-(4-bromophenyl)-2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide
Description
N-(4-bromophenyl)-2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide is a heterocyclic compound featuring a pyrido[2,3-d]pyrimidine core fused with a substituted acetamide group. Key structural attributes include:
- 5-ethoxy substituent: Enhances lipophilicity and may influence metabolic stability.
- 2,4-dioxo groups: Participate in hydrogen bonding, critical for target binding.
- N-(4-bromophenyl)acetamide moiety: The bromine atom facilitates halogen bonding, while the acetamide linker bridges the aromatic and heterocyclic components.
Properties
IUPAC Name |
N-(4-bromophenyl)-2-(5-ethoxy-1-methyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN4O4/c1-3-27-13-8-9-20-16-15(13)17(25)23(18(26)22(16)2)10-14(24)21-12-6-4-11(19)5-7-12/h4-9H,3,10H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTUQYXQPCDBTPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=NC=C1)N(C(=O)N(C2=O)CC(=O)NC3=CC=C(C=C3)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-bromophenyl)-2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide is a complex organic compound belonging to the class of pyridopyrimidine derivatives. This class is known for its diverse pharmacological properties, including anticancer, anti-inflammatory, and antiviral activities. Understanding the biological activity of this compound is crucial for its potential application in drug development.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 472.3 g/mol. The structure includes various functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C22H18BrN3O6 |
| Molecular Weight | 472.3 g/mol |
| IUPAC Name | This compound |
| Synonyms | CHEMBL3357192 |
Anticancer Properties
Recent studies have highlighted the potential of this compound as an inhibitor of polo-like kinase 1 (Plk1), a protein involved in cell division and frequently deregulated in various cancers. Inhibiting Plk1 can lead to reduced tumor growth and increased apoptosis in cancer cells. The compound has shown promising results in preclinical models by targeting the polo-box domain (PBD) of Plk1, which is crucial for its function in cancer cell proliferation .
Enzyme Inhibition
The compound has been investigated for its ability to inhibit key enzymes involved in cellular signaling pathways. Its structure suggests potential interactions with kinases, which are critical targets in cancer therapy. For instance, it may inhibit the activity of specific kinases that are overexpressed in certain cancers, thereby impeding tumor growth and survival .
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has been explored for its anti-inflammatory effects. Compounds within the pyridopyrimidine class often exhibit such properties due to their ability to modulate inflammatory pathways .
Case Studies and Research Findings
Several studies have focused on the biological activity of related compounds within the pyridopyrimidine family:
- Inhibition of Plk1 : A study identified structural modifications that enhanced the inhibitory potency against Plk1 while minimizing off-target effects. The introduction of bromine at the phenyl ring was found to improve binding affinity .
- Antimicrobial Activity : Research into similar derivatives has demonstrated antimicrobial properties against various pathogens, suggesting that modifications in the side chains can lead to enhanced biological activity .
- Pharmacokinetics : Investigations into the pharmacokinetic profiles of related compounds indicate that modifications can lead to improved metabolic stability and bioavailability, essential for therapeutic efficacy .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes structural analogs and their key features:
Key Observations:
Heterocyclic Core Diversity: The target compound’s pyrido[2,3-d]pyrimidine core differs from pyrimidine-thioether () and benzothieno-pyrimidine () analogs. These variations influence electronic properties and hydrogen-bonding capacity, critical for target selectivity . Pyrido[2,3-d]pyrimidines exhibit planar rigidity, enhancing binding to flat enzyme active sites (e.g., kinases), whereas hexahydrobenzothieno-pyrimidines () introduce conformational flexibility .
Substituent Effects :
- The 5-ethoxy group in the target compound contrasts with the thioether linker in , which may alter solubility and metabolic stability. Thioethers are prone to oxidation, whereas ethoxy groups offer hydrolytic stability .
- Bromophenyl groups are consistent across analogs (), suggesting a role in target binding via halogen interactions .
Physical Properties: The pyrimidine-thioether analog () has a high melting point (>259°C), indicative of strong intermolecular forces (e.g., hydrogen bonding from 6-oxo and NH groups) .
Synthetic Accessibility :
- The target compound’s synthesis likely involves coupling a pyrido[2,3-d]pyrimidine intermediate with 4-bromophenylacetic acid, similar to methods in (EDC.HCl-mediated amidation) .
- Yields for analogs range from 19% () to 79% (), highlighting variability in reaction efficiency depending on substituents .
Research Findings and Implications
- For example, pyrazolo[3,4-d]pyrimidines () are known kinase inhibitors, and the bromophenyl group may enhance target affinity .
- Solubility and Bioavailability : The ethoxy group in the target compound may improve lipophilicity compared to polar thioethers (), but reduce aqueous solubility.
- Crystallinity : Compounds with planar cores (e.g., pyrido[2,3-d]pyrimidine) tend to form stable crystals, facilitating formulation, whereas flexible analogs () may exhibit amorphous behavior .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of this compound to improve yields and purity?
- Methodological Answer : Synthesis optimization requires systematic variation of reaction parameters. For pyrido[2,3-d]pyrimidine derivatives, key steps include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .
- Catalyst Screening : Use of coupling agents like EDCI/HOBt for acetamide bond formation .
- Temperature Control : Maintain reflux conditions (e.g., 80–100°C) to ensure complete cyclization .
- Purification : Column chromatography with gradient elution (e.g., ethyl acetate/hexane) and recrystallization from ethanol/water mixtures improve purity .
- Validation : Elemental analysis (e.g., C, N, S content) and HPLC (>95% purity) confirm product integrity .
Q. What spectroscopic methods are most effective for characterizing its structural integrity?
- Methodological Answer :
- 1H/13C NMR : Assign peaks using deuterated DMSO (δ 10.22 ppm for NHCO; δ 7.61–7.42 ppm for aromatic protons) .
- X-ray Crystallography : Resolve stereochemistry and confirm crystal packing (e.g., R-factor <0.04, data-to-parameter ratio >18) .
- Mass Spectrometry : High-resolution ESI-MS (e.g., [M+H]+ at m/z 353.99) validates molecular weight .
Q. Which analytical techniques confirm purity post-synthesis?
- Methodological Answer :
- Elemental Analysis : Compare calculated vs. observed C, N, and S percentages (e.g., C: 44.08% calc. vs. 43.95% obs.) .
- Melting Point : Sharp melting points (>259°C) indicate high crystallinity .
- HPLC-DAD : Use C18 columns with UV detection at λ = 254 nm to monitor impurities .
Advanced Research Questions
Q. How can computational chemistry aid in predicting reactivity and interaction profiles?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., kinases, enzymes). Focus on the pyrimidine-dione core for hydrogen bonding .
- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to predict electrophilic/nucleophilic sites .
- ADMET Prediction : Calculate logP (e.g., XlogP = 2.6) and topological polar surface area (87.5 Ų) to assess bioavailability .
Q. What strategies resolve contradictions in spectral data (e.g., NMR shifts vs. X-ray structures)?
- Methodological Answer :
- 2D NMR : Perform COSY and NOESY to resolve overlapping signals (e.g., distinguish pyrido-pyrimidine protons from acetamide groups) .
- Crystallographic Refinement : Use SHELXL to refine X-ray data, ensuring anisotropic displacement parameters align with observed electron density .
- Dynamic NMR : Variable-temperature experiments clarify conformational exchange in solution vs. solid state .
Q. How can structure-activity relationships (SAR) be established for its biological targets?
- Methodological Answer :
- Bioisosteric Replacement : Modify the 4-bromophenyl group to 4-fluorophenyl and compare IC50 values in enzyme assays .
- Pharmacophore Mapping : Identify critical hydrogen bond acceptors (e.g., pyrimidine-dione oxygen) using MOE software .
- Mutagenesis Studies : Pair computational predictions with site-directed mutagenesis of target proteins to validate binding interactions .
Q. How to assess metabolic stability using in vitro models?
- Methodological Answer :
- Liver Microsome Assays : Incubate with human liver microsomes (HLM) and monitor degradation via LC-MS/MS. Calculate t1/2 using first-order kinetics .
- CYP450 Inhibition : Screen against CYP3A4 and CYP2D6 isoforms to predict drug-drug interactions .
- Reactive Metabolite Trapping : Use glutathione (GSH) adduct formation assays to detect electrophilic intermediates .
Tables for Key Data
| Property | Value/Technique | Reference |
|---|---|---|
| Melting Point | >259°C | |
| XlogP | 2.6 | |
| Topological Polar Surface Area | 87.5 Ų | |
| Crystallographic R-factor | 0.038–0.068 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
